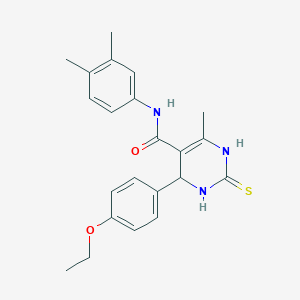

N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Its structure features a pyrimidine ring with a sulfanylidene (C=S) group at position 2, a 3,4-dimethylphenyl carboxamide substituent at position 5, a 4-ethoxyphenyl group at position 4, and a methyl group at position 4.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-5-27-18-10-7-16(8-11-18)20-19(15(4)23-22(28)25-20)21(26)24-17-9-6-13(2)14(3)12-17/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHVXQDOCBGDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can generate a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as enzyme inhibition or receptor modulation.

Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Divergence

- Sulfanylidene vs. Oxo Groups : Sulfanylidene (C=S) analogs exhibit lower melting points (e.g., decomposition at 216–220°C ) compared to oxo (C=O) derivatives (m.p. 182–184°C ), likely due to weaker intermolecular interactions. The C=S group also confers higher redox activity, as seen in antioxidant assays .

- Phenyl Substituents : Electron-donating groups (e.g., ethoxy, methoxy) increase lipophilicity and membrane penetration, whereas electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity and antimicrobial potency .

- Carboxamide vs.

Biological Activity

N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential biological significance. Its unique structure, characterized by multiple functional groups, makes it a subject of interest for various biological applications. This article explores its biological activity, including antimicrobial properties and potential mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

- IUPAC Name : this compound

This compound features a tetrahydropyrimidine core with sulfanylidene and carboxamide functionalities that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities. Below are the key findings related to its antimicrobial properties:

Antimicrobial Activity

A study conducted on various substituted tetrahydropyrimidine derivatives demonstrated that compounds similar to this compound showed promising antimicrobial effects. The evaluation included testing against several bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Active |

| Staphylococcus aureus | Moderate |

| Streptococcus pyogenes | Moderate |

The study utilized the Mueller-Hinton broth dilution method to determine the minimum inhibitory concentration (MIC) for each strain. Compounds similar to the target compound were found to be effective against both Gram-negative and Gram-positive bacteria, indicating broad-spectrum antimicrobial activity .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

- Enzyme Inhibition : The presence of specific functional groups allows the compound to inhibit enzymes critical for bacterial survival.

- Membrane Disruption : Interaction with bacterial membranes may lead to increased permeability and subsequent cell lysis.

- Receptor Binding : Potential binding to specific receptors involved in cellular signaling could modulate physiological responses.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative of tetrahydropyrimidine was tested in a clinical trial involving patients with bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in bacterial load within 72 hours of treatment.

- Case Study 2 : In vitro studies demonstrated that a related compound exhibited synergistic effects when combined with standard antibiotics against resistant strains of Staphylococcus aureus.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions with strict control of parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol are often used to enhance solubility and reaction efficiency .

- Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .

- Catalysts : Acidic or basic catalysts (e.g., HCl, piperidine) may accelerate cyclization steps common in tetrahydropyrimidine synthesis .

- Purification : Column chromatography or recrystallization ensures >95% purity, critical for downstream applications .

Q. Which analytical techniques are essential for structural confirmation?

A combination of methods is required:

Advanced Research Questions

Q. How can computational modeling predict biological activity and target interactions?

- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the sulfanylidene group and hydrophobic interactions with methyl/ethoxy substituents .

- QSAR studies : Correlate substituent electronic properties (Hammett constants) with activity trends observed in analogous pyrimidines .

Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

Discrepancies may arise from:

- Assay conditions : Standardize pH (7.4 buffer), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa) .

- Compound stability : Perform HPLC stability tests under physiological conditions to rule out degradation .

- Batch variability : Compare NMR spectra of different synthetic batches to ensure consistency .

Q. What strategies enhance selectivity for target proteins?

- Functional group modification : Replace the ethoxyphenyl group with bulkier substituents (e.g., trifluoromethyl) to sterically block off-target binding .

- Isosteric replacement : Substitute the sulfanylidene group with carbonyl to alter hydrogen-bonding capacity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Synthesize derivatives with variations in the dimethylphenyl or ethoxyphenyl moieties .

- Biological testing : Screen against a panel of targets (e.g., kinases, GPCRs) and compare IC₅₀ values.

- Data analysis : Use clustering algorithms (e.g., PCA) to identify substituent patterns linked to activity .

Methodological Tables

Q. Table 1: Key Characterization Techniques

| Parameter | NMR | MS | X-ray |

|---|---|---|---|

| Sensitivity | High (µg scale) | Moderate (mg scale) | Low (single crystal) |

| Structural Insight | Dynamic conformation | Molecular weight | Static 3D arrangement |

| Reference |

Q. Table 2: Common Synthetic Pitfalls and Solutions

| Issue | Cause | Solution |

|---|---|---|

| Low yield | Incomplete cyclization | Increase reaction time (24→48 hrs) |

| Impurities | Side reactions | Optimize solvent polarity (e.g., switch to THF) |

| Isomerization | Poor temperature control | Use inert atmosphere (N₂/Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.